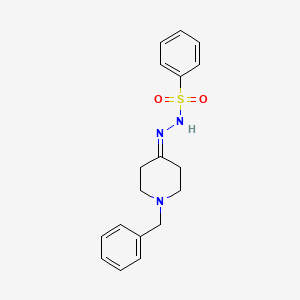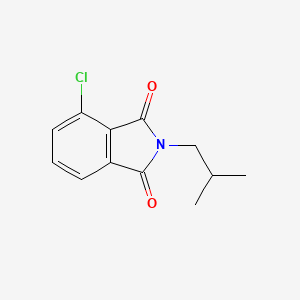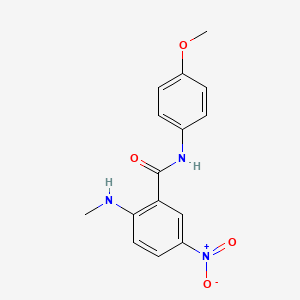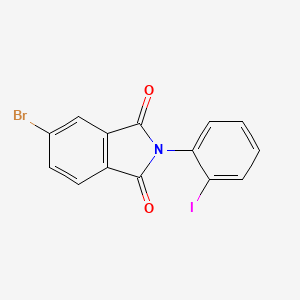![molecular formula C23H23N3O5S B12470933 N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12470933.png)
N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a combination of benzyl, nitrophenyl, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable amine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the glycinamide moiety through an amidation reaction, typically using glycine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N2-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-benzyl-N-(3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
Uniqueness
N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H23N3O5S |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C23H23N3O5S/c1-17-11-13-20(14-12-17)32(30,31)25(15-19-7-4-3-5-8-19)16-23(27)24-21-9-6-10-22(18(21)2)26(28)29/h3-14H,15-16H2,1-2H3,(H,24,27) |
Clé InChI |
DSIAGPFLWFXQJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B12470851.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide](/img/structure/B12470859.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B12470864.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B12470875.png)
![N-(4-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12470878.png)
![(3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate](/img/structure/B12470883.png)
![3-chloro-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12470885.png)

![2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12470902.png)



![4-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12470939.png)
